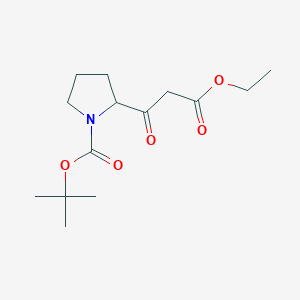

Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPVYSDLQWCDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601623 | |

| Record name | tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287107-87-3 | |

| Record name | tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with ethyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard techniques like column chromatography .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The ethoxy and tert-butoxycarbonyl (Boc) groups in this compound are reactive sites for nucleophilic substitution. Key transformations include:

Oxidation and Reduction Reactions

The ketone and ester functionalities enable redox transformations:

Deprotection Reactions

The Boc group is selectively removable under acidic conditions:

Cycloaddition and Ring-Opening Reactions

The pyrrolidine ring participates in cycloaddition reactions:

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity:

Applications De Recherche Scientifique

Chemical Synthesis Applications

2.1 Building Block for Synthesis

Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate serves as an important building block in organic synthesis. Its structure allows for various modifications, making it useful in the development of more complex molecules. The compound's functional groups enable it to participate in reactions such as esterification and amide formation, which are crucial for synthesizing pharmaceuticals and agrochemicals .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can be utilized to create polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research into the use of pyrrolidine derivatives in creating biodegradable polymers is ongoing, with implications for sustainable materials .

Data Tables and Case Studies

In a study referenced in patent WO2017163078A1, tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate was synthesized and evaluated for its ability to inhibit USP30, a deubiquitinating enzyme involved in cancer cell survival. The results demonstrated significant inhibition of USP30 activity, leading to increased apoptosis in cancer cell lines treated with the compound . This highlights the potential of the compound as a therapeutic agent in oncology.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Positional Isomers

The positional isomer tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate (ST-7351) differs by the substituent’s location (3-position vs. 2-position). For example, nucleophilic attack or cyclization reactions may vary due to proximity to the carbamate group. ST-7351 is commercially available at 95% purity, suggesting stability comparable to the target compound .

Stereoisomers

(R)-tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate (QC-1177) is the enantiomer of the target compound. Stereochemical differences can significantly impact biological activity and chiral recognition in catalysis. QC-1177 is also available at 95% purity, indicating similar synthetic accessibility .

Ring Size Variants

tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate (SH-7361) replaces the pyrrolidine (5-membered ring) with piperidine (6-membered). The ketone group’s conjugation in SH-7361 could also influence electronic properties .

Functional Group Variations

Compounds like tert-butyl 4-ethoxyphenethylcarbamate (SS-3821) and tert-butyl 4-ethoxyphenylcarbamate (QA-7558) replace the oxopropanoyl group with ethoxyphenyl moieties. These derivatives prioritize aromatic interactions over electrophilic reactivity, making them suitable for applications in drug delivery or polymer chemistry .

Complex Derivatives

Spiro-pyrrolidine-oxindoles, such as tert-butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...pyrrolidine-1-carboxylate (328), incorporate additional complexity via spiro junctions and substituents (e.g., triisopropylsilyl ethynyl groups). These derivatives exhibit high synthetic yields (94%) and defined melting points (99°C), highlighting their utility in asymmetric synthesis . Another derivative, 330, demonstrates the use of oxidative cleavage (OsO₄/Pb(OAc)₄) to introduce formyl groups, showcasing adaptable synthetic routes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

Positional and Stereochemical Effects : The 2-position substituent in the target compound favors nucleophilic reactivity compared to the 3-position isomer (ST-7351). Enantiomers like QC-1177 may exhibit divergent biological activities despite similar physical properties .

Ring Size and Stability : Piperidine derivatives (SH-7361) offer enhanced stability but reduced electrophilicity, limiting their use in ring-opening reactions .

Complex Derivatives : Spiro-pyrrolidine-oxindoles demonstrate high synthetic efficiency (94% yield) and structural complexity, making them valuable in drug discovery .

Functional Group Trade-offs: Ethoxyphenyl carbamates (SS-3821, QA-7558) prioritize aromatic interactions, whereas oxopropanoyl groups enable electrophilic reactivity .

Activité Biologique

Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate, also known by its CAS number 126424-82-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is , with a molecular weight of 271.36 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities. Its structure can be represented as follows:

Synthesis

The synthesis of tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent functionalization to introduce the ethoxy and oxopropanoyl groups. Efficient synthetic routes are crucial for producing this compound in sufficient quantities for biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds similar to tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have been shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also suggested potential anticancer properties associated with this compound class. A study focusing on pyrrolidine derivatives reported that they could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The specific pathways influenced by tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate remain to be fully elucidated but may involve modulation of signaling pathways related to cell growth and survival.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the ability of certain pyrrolidine derivatives to act as inhibitors for enzymes such as acetylcholinesterase (AChE). This inhibition can be particularly relevant in the context of neurodegenerative diseases like Alzheimer's . The efficacy of tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate in this regard has not been extensively studied but warrants further investigation.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.36 g/mol |

| CAS Number | 126424-82-6 |

| Antimicrobial Activity | Effective against various bacteria |

| Potential Anticancer Activity | Inhibits cancer cell proliferation |

| Enzyme Inhibition | Potential AChE inhibitor |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several pyrrolidine derivatives, finding that modifications similar to those present in tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate enhanced their antibacterial activity .

- Anticancer Mechanisms : Research conducted on pyrrolidine compounds indicated that they could induce apoptosis in human cancer cell lines, suggesting a promising avenue for drug development .

- Neuroprotective Effects : Investigations into enzyme inhibition provided insights into how certain derivatives could serve as leads for developing treatments for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate, and what reaction conditions are critical for success?

- Methodological Answer : A feasible synthesis route involves coupling the pyrrolidine core with a malonate derivative. For example, tert-butyl-protected pyrrolidine intermediates can react with ethyl malonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–20°C to install the 3-ethoxy-3-oxopropanoyl moiety . Key parameters include temperature control to minimize side reactions and the use of DMAP (4-dimethylaminopyridine) as a catalyst to enhance acylation efficiency .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the ester carbonyl (δ ~170 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) provides molecular weight validation, while infrared (IR) spectroscopy confirms carbonyl stretches (e.g., 1740 cm⁻¹ for ester groups) . Purity is typically assessed via HPLC (>97% purity threshold) .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer : It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pyrrolidine-based scaffolds. For example, it has been used to develop enzyme inhibitors (e.g., kinase inhibitors) and receptor ligands by functionalizing the pyrrolidine ring or modifying the malonate group . Its tert-butyl carbamate group also enables selective deprotection for further derivatization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing sterically hindered substituents to the pyrrolidine ring?

- Methodological Answer : Steric challenges arise during substitutions at the pyrrolidine C2 position. Strategies include:

- Using bulky bases (e.g., LDA) to deprotonate the nitrogen selectively .

- Employing microwave-assisted synthesis to enhance reaction rates and reduce side products .

- Optimizing solvent polarity (e.g., switching from DCM to THF) to improve reagent solubility .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Methodological Answer : The tert-butyl carbamate group is acid-labile, cleaving under trifluoroacetic acid (TFA) to expose the pyrrolidine amine. Conversely, the ethyl malonate ester is base-sensitive, undergoing hydrolysis in NaOH/EtOH. Stability studies (e.g., pH-dependent degradation kinetics) show that the compound remains intact in neutral buffers but degrades rapidly in 1M HCl or 0.1M NaOH .

Q. How can contradictions in literature data regarding reaction outcomes be resolved?

- Methodological Answer : Discrepancies often stem from variations in starting material purity or reaction scale. For example:

- A reported 62% yield for a tert-butyl pyrrolidine derivative via column chromatography contrasts with a 93% yield using recrystallization . This highlights the importance of purification method selection.

- Reproducibility requires strict adherence to anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) and standardized characterization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.